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Compound of Interest

Compound Name: Pleiocarpamine

Cat. No.: B1241704 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Pleiocarpamine is a monoterpenoid indole alkaloid found in various plant species, notably

from the Apocynaceae family, such as Hunteria zeylanica. As a natural product with potential

pharmacological activities, its accurate identification and characterization are crucial for

research and drug development. These application notes provide detailed protocols for the

analytical techniques used in the characterization of Pleiocarpamine, including Nuclear

Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance

Liquid Chromatography (HPLC).

Physicochemical Properties of Pleiocarpamine
A foundational understanding of Pleiocarpamine's properties is essential for developing and

executing analytical methods.
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Property Value Source

Molecular Formula C₂₀H₂₂N₂O₂ --INVALID-LINK--[1]

Molecular Weight 322.4 g/mol --INVALID-LINK--[1]

Exact Mass 322.168127949 Da --INVALID-LINK--[1]

IUPAC Name

methyl (13E,14S,16S,18S)-13-

ethylidene-1,11-

diazapentacyclo[12.3.1.0²,⁷.0⁸,

¹⁷.0¹¹,¹⁶]octadeca-2,4,6,8(17)-

tetraene-18-carboxylate

--INVALID-LINK--[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules

like Pleiocarpamine. Complete assignment of proton (¹H) and carbon-13 (¹³C) NMR spectra

provides unambiguous structural information.

¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for Pleiocarpamine
recorded in deuterated chloroform (CDCl₃).[2]

Table 1: ¹H NMR Data for Pleiocarpamine (CDCl₃, 600 MHz)[2]
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 7.50 d 7.6

H-5 7.10 dd 7.6, 7.6

H-6 7.15 ddd 7.6, 7.6, 1.4

H-4 7.03 ddd 7.6, 7.6, 1.4

H-14 5.94 d 1.4

H-19 5.72 q 6.9

OMe 3.71 s

H-21α 3.64 m

H-15 3.51 d 11.7

H-17α 3.31 d 11.7

H-17β 3.16 ddd 11.7, 5.5, 2.7

H-21β 3.02 dddd 15.1, 10.3, 5.5, 2.1

H-9α 2.78 br-d 15.1

H-9β, H-16 2.81-2.65 overlapped

H-10 2.56 dd 11.7, 11.7

H-18 1.57 dd 6.9, 2.1

Table 2: ¹³C NMR Data for Pleiocarpamine (CDCl₃, 150 MHz)[2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1241704?utm_src=pdf-body
http://pstorage-acs-6854636.s3.amazonaws.com/14925281/ol9b01084_si_001.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1241704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position Chemical Shift (δ, ppm)

C-2 165.9

C-7 151.9

C-13 136.1

C-12 133.4

C-20 132.5

C-11 127.2

C-5 125.1

C-4 121.7

C-6 119.6

C-3 118.3

C-19 116.5

C-10 110.8

C-8 108.8

C-14 64.0

C-21 60.7

OMe 51.4

C-15 51.3

C-17 42.0

C-9 21.8

C-18 14.9

Experimental Protocol: NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of Pleiocarpamine for structural confirmation.
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Materials:

Pleiocarpamine sample (isolated and purified)

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of purified Pleiocarpamine in 0.5-0.7

mL of CDCl₃ containing TMS in a clean, dry vial.

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of CDCl₃.

Shim the magnetic field to achieve optimal resolution.

Tune and match the probe for ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s,

number of scans 8-16.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.
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Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s,

number of scans 1024 or more depending on sample concentration.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm

for the residual CDCl₃ signal for ¹³C.

Integrate the signals in the ¹H spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective protons and carbons in the Pleiocarpamine structure. For unambiguous

assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Analytical Techniques for the Characterization of
Pleiocarpamine: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1241704#analytical-techniques-for-
pleiocarpamine-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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